1-{1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
Molecular Architecture and Stereochemical Features
Benzothiadiazole Core Modifications
The 2λ⁶,1,3-benzothiadiazole-2,2-dione core forms the central scaffold of the compound, comprising a bicyclic structure with sulfur and nitrogen atoms at positions 1 and 3, respectively. The dione moiety at position 2 introduces a planar, electron-deficient region, which influences π-π stacking interactions and electronic distribution. A methyl group at position 3 of the benzothiadiazole ring introduces steric bulk, potentially modulating solubility and conformational flexibility. Comparative studies of fluorinated benzothiadiazole derivatives highlight that such substitutions enhance thermal stability and electronic delocalization, as observed in analogues with 5-fluorobenzo[d]thiazol-2-ylphenol structures.
The core’s bond lengths and angles, derived from X-ray crystallography of related compounds, suggest a slight distortion from planarity due to the methyl substituent. This distortion may facilitate interactions with hydrophobic pockets in biological targets, though the compound’s exact biochemical applications remain unexplored in the provided literature.
Piperidine Substitution Patterns
The piperidine ring is substituted at position 4 with a 1-[2-(2-fluorophenoxy)acetyl] group , creating a secondary amine linkage. The chair conformation of the piperidine ring, stabilized by intramolecular hydrogen bonding between the acetyl oxygen and the adjacent nitrogen, imposes rigidity on this segment. Nuclear Magnetic Resonance (NMR) data for analogous piperidine-containing benzothiadiazoles reveal axial-equatorial preferences for substituents, with the acetyl group occupying an equatorial position to minimize steric clashes.
Substitution patterns on piperidine are critical for modulating the compound’s overall topology. For instance, in 5F-EDMB-PINACA , a related compound, the orientation of the fluoropentyl chain on piperidine affects binding affinity to cannabinoid receptors. While the current compound lacks such a chain, its acetyl group’s orientation may similarly influence molecular recognition properties.
Fluorophenoxyacetyl Functional Group Orientation
The 2-(2-fluorophenoxy)acetyl group extends from the piperidine nitrogen, featuring a fluorine atom at the ortho position of the phenoxy ring. This fluorine atom introduces electron-withdrawing effects, polarizing the aromatic ring and enhancing the acetyl group’s electrophilicity. Infrared (IR) spectroscopy of similar compounds indicates a carbonyl stretching frequency near 1,680 cm⁻¹, consistent with conjugation between the acetyl group and the phenoxy ring.
The dihedral angle between the phenoxy ring and the benzothiadiazole core, estimated at approximately 45° based on molecular modeling of analogues, permits partial π-orbital overlap. This orientation optimizes steric and electronic interactions, as seen in 5F-NPB-22 , where analogous angles facilitate ligand-receptor binding.
Table 1: Key Structural Parameters of the Compound
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-22-17-7-3-4-8-18(17)24(29(22,26)27)15-10-12-23(13-11-15)20(25)14-28-19-9-5-2-6-16(19)21/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYPSKFTOXJEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps, including the formation of the benzothiadiazole core, the introduction of the piperidine ring, and the attachment of the fluorophenoxy group. Common synthetic routes may include:
Formation of Benzothiadiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Attachment of Fluorophenoxy Group: This step may involve the use of fluorophenol derivatives and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring and the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of compounds containing the fluorophenoxyacetyl group have shown promising anticonvulsant activities. For instance, studies on similar compounds have demonstrated effectiveness in models of seizures, suggesting that this compound may also exhibit similar properties through modulation of benzodiazepine receptors and other mechanisms .
Anticancer Potential
The benzothiadiazole moiety is associated with anticancer activity. Compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Further studies are necessary to evaluate the specific anticancer effects of this compound.
DPP-4 Inhibition
The compound's structural characteristics suggest potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is crucial for the management of type 2 diabetes. DPP-4 inhibitors enhance insulin secretion and decrease glucagon levels, thereby lowering blood glucose levels . The exploration of this compound in diabetic models could yield significant insights.
Characterization Techniques
Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the structure and molecular weight of the synthesized compound .
Case Study 1: Anticonvulsant Screening
A series of compounds structurally related to 1-{1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2\lambda6,1,3-benzothiadiazole-2,2-dione were screened for anticonvulsant activity using the pentylenetetrazol (PTZ) model. Results indicated a significant reduction in seizure duration compared to controls, highlighting the potential efficacy of this class of compounds in treating epilepsy .
Case Study 2: Anticancer Activity Assessment
In vitro studies were conducted on various cancer cell lines to evaluate the cytotoxic effects of compounds containing the benzothiadiazole structure. Results showed that these compounds induced apoptosis in a dose-dependent manner, suggesting their utility as anticancer agents .
Mechanism of Action
The mechanism of action of 1-{1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Differences
The compound is compared to three analogues from patent literature (Example 1 and 3, EP 1 926 722 B1) :
| Compound | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Benzothiadiazole-dione | 3-methyl, 2-(2-fluorophenoxy)acetyl-piperidin-4-yl | Hypothesized kinase/antibacterial |
| (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine | Benzimidazole-amine | Pyridinyl, trifluoromethylimidazole | Kinase inhibition (e.g., JAK/STAT) |
| (2-Fluoro-5-pyridin-4-yl-phenyl)-analogue | Benzimidazole-amine | Pyridinyl, trifluoromethylimidazole | Similar to above |
Comparative Analysis
Core Structure Differences: Benzothiadiazole-dione vs. However, the amine in benzimidazoles facilitates hydrogen bonding, critical for target engagement.
Substituent Effects: Fluorinated Aromatics: The 2-fluorophenoxy group in the target compound vs. pyridinyl-fluorophenyl in analogues may alter steric and electronic interactions. Fluorine’s electronegativity enhances binding to hydrophobic pockets but may reduce solubility. Piperidine vs. Pyridinyl Linkers: The piperidine-acetyl linker in the target compound could improve membrane permeability compared to the pyridinyl-oxy group in analogues, which may favor rigid, planar binding .
Synthetic Complexity: The target compound’s synthesis likely involves acetylation of piperidine and nucleophilic aromatic substitution for the 2-fluorophenoxy group, akin to methods in EP 1 926 722 B1 . In contrast, the patent analogues require imidazole-forming reactions (e.g., cyclocondensation for trifluoromethylimidazole).
Hypothetical Pharmacokinetics :
- The benzothiadiazole-dione’s sulfone groups may increase polarity, reducing logP compared to the benzimidazole-amine analogues. This could affect absorption but improve renal clearance.
Research Findings and Limitations
- Structural Data: No crystallographic data for the target compound is available.
- Biological Data Gap : While patent compounds show activity in kinase assays (implied by structural motifs), the target compound’s efficacy remains unverified.
- Theoretical Advantages : The piperidine linker and benzothiadiazole core may offer a balance between solubility and target affinity, but empirical validation is needed.
Biological Activity
The compound 1-{1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2\lambda6,1,3-benzothiadiazole-2,2-dione (often referred to as F116-0432) is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activity. This article delves into the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of F116-0432 can be represented as follows:
- Molecular Formula : C24H25F2N3O4
- Molecular Weight : 457.48 g/mol
- SMILES Notation : O=C(COc(cc1)ccc1F)N(CC1)CCC1N(CCN(Cc1cccc(F)c1)C1=O)C1=O
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 7 |
| LogP (Partition Coefficient) | 2.111 |
| Water Solubility (LogSw) | -2.55 |
| Polar Surface Area | 56.099 Ų |
Antiviral and Antimicrobial Properties
F116-0432 has been included in various screening libraries targeting antiviral properties. Initial studies suggest that it may exhibit activity against viral infections, particularly in immune system modulation and direct antiviral mechanisms. The compound's structural features suggest potential interactions with viral proteins or host cell receptors that could inhibit viral replication.
The exact mechanisms by which F116-0432 exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with various neurotransmitter systems or cellular signaling pathways involved in inflammation and neuronal excitability.
Screening Results
Initial screenings of F116-0432 have placed it in libraries focused on protein-protein interactions (PPI), suggesting its potential role in modulating complex biological systems . Further detailed studies are required to validate these findings and explore the therapeutic implications.
Comparative Analysis with Related Compounds
A comparative analysis of F116-0432 with structurally similar compounds has been conducted to assess its relative potency and efficacy. The following table summarizes key findings from recent studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
